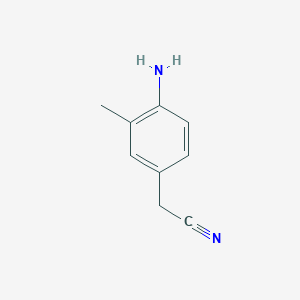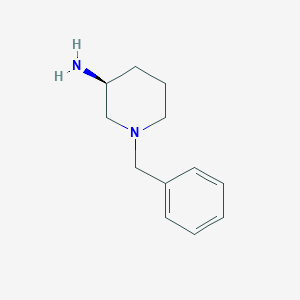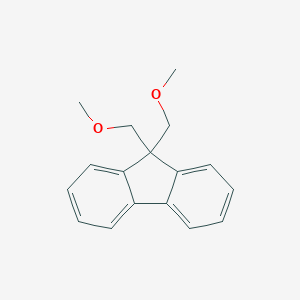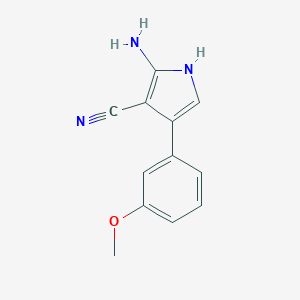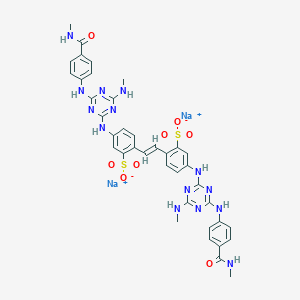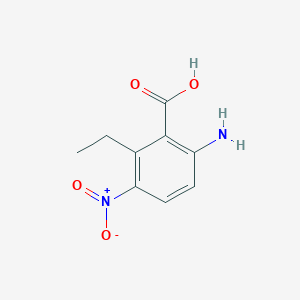![molecular formula C19H16N4O B065846 5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 194787-36-5](/img/structure/B65846.png)
5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Vue d'ensemble
Description
The compound “5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . It has been studied for its potential antitubercular properties . The most potent derivative in this series was found to have a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .
Synthesis Analysis
The synthesis of this compound involves the acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Molecular Structure Analysis
The molecular structure of this compound is based on the 7H-Pyrrolo[2,3-d]pyrimidine core, with a benzyloxy group attached at the 3-position of the phenyl ring and an amine group at the 4-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acid-catalysed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Applications De Recherche Scientifique
Synthesis and Docking Studies : A study developed a method to synthesize N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a related compound, and carried out docking studies on the synthesized products (Bommeraa, Merugu, & Eppakayala, 2019).
Organic Synthesis : The use of phosphorus pentoxide in organic synthesis for preparing N-Aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines was explored in two studies, highlighting their potential in chemical synthesis (Jørgensen, El-Bayouki, & Pedersen, 1985); (Jørgensen, Girgis, & Pedersen, 1985).
Apoptosis Induction : A study reported the discovery of a compound that induced apoptosis in human breast cancer cells, through inhibition of tubulin polymerization, using a similar compound as a lead structure (Kemnitzer et al., 2009).
Biological Activity : Compounds with a similar structure were synthesized and evaluated for antibacterial and antioxidant activity, showing moderate efficacy in these areas (Maheswaran et al., 2012).
Synthesis Under Microwave Irradiation : The synthesis of derivatives under microwave irradiation was explored, indicating a method for efficient production of such compounds (Abdalha et al., 2011).
Antiproliferative and Antiviral Activity : Certain 4-substituted and 4,5-disubstituted derivatives showed significant antiproliferative and antiviral activities, suggesting their potential in cancer and antiviral therapies (Pudlo et al., 1990).
Antimitotic and Antitumor Activities : Some derivatives were discovered to possess antimitotic and antitumor activities, potentially offering new avenues for cancer treatment (Gangjee, Yu, Copper, & Smith, 2007).
Antioxidant Activity : A study synthesized new derivatives and evaluated their antioxidant activity, finding significant radical scavenging properties in some compounds (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-(3-phenylmethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c20-18-17-16(10-21-19(17)23-12-22-18)14-7-4-8-15(9-14)24-11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H3,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRJZBYXLDCLFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CNC4=NC=NC(=C34)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596324 | |
| Record name | 5-[3-(Benzyloxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
CAS RN |
194787-36-5 | |
| Record name | 5-[3-(Benzyloxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)


